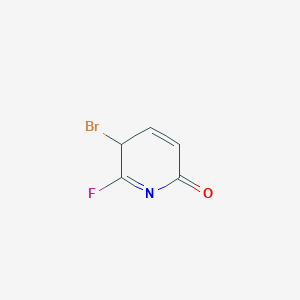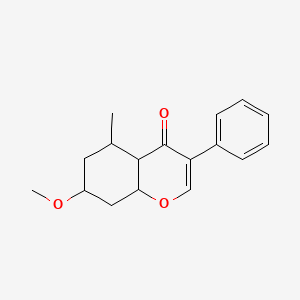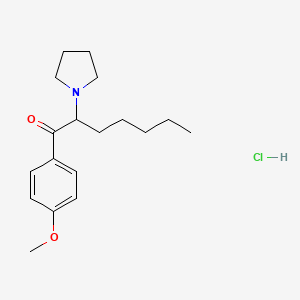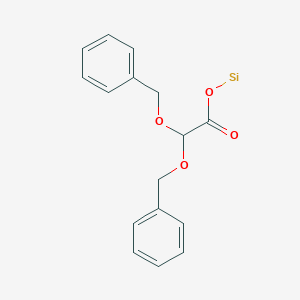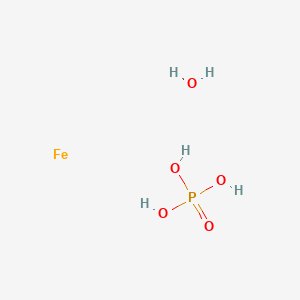
Iron (III) phosphate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, iron(3+) salt (1:1), dihydrate, also known as iron(III) phosphate dihydrate, is a chemical compound with the formula FePO₄·2H₂O. It is an off-white powder that is insoluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(III) phosphate dihydrate can be synthesized through a reaction between ferric chloride (FeCl₃) and sodium phosphate (Na₃PO₄) in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The general reaction is as follows:
FeCl3+Na3PO4+2H2O→FePO4⋅2H2O+3NaCl
The resulting precipitate is then filtered, washed, and dried to obtain iron(III) phosphate dihydrate .
Industrial Production Methods
In industrial settings, iron(III) phosphate dihydrate is produced on a larger scale using similar chemical reactions. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Iron(III) phosphate dihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where iron(III) is reduced to iron(II).
Substitution Reactions: It can react with other phosphate compounds to form different iron phosphate complexes.
Common Reagents and Conditions
Common reagents used in reactions with iron(III) phosphate dihydrate include reducing agents like hydrogen gas (H₂) and sodium borohydride (NaBH₄). These reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield iron(II) phosphate, while substitution reactions can produce various iron phosphate complexes .
Applications De Recherche Scientifique
Iron(III) phosphate dihydrate has a wide range of applications in scientific research, including:
Biology: It is used in studies related to iron metabolism and phosphate biochemistry.
Mécanisme D'action
The mechanism of action of iron(III) phosphate dihydrate involves its interaction with various molecular targets and pathways. In catalytic reactions, it facilitates the formation of intermediate complexes that lower the activation energy of the reaction, thereby increasing the reaction rate. In biological systems, it can interact with enzymes and other proteins involved in iron and phosphate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) phosphate (FePO₄): Similar to iron(III) phosphate dihydrate but without the water molecules.
Iron(II) phosphate (Fe₃(PO₄)₂): Contains iron in the +2 oxidation state.
Calcium phosphate (Ca₃(PO₄)₂): Contains calcium instead of iron and is commonly used in biological and medical applications.
Uniqueness
Iron(III) phosphate dihydrate is unique due to its specific hydration state, which can influence its solubility and reactivity. The presence of water molecules in its structure can affect its interactions with other compounds and its behavior in various chemical and biological systems .
Propriétés
Formule moléculaire |
FeH5O5P |
|---|---|
Poids moléculaire |
171.86 g/mol |
Nom IUPAC |
iron;phosphoric acid;hydrate |
InChI |
InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
Clé InChI |
NZLXKTDCIBHJPF-UHFFFAOYSA-N |
SMILES canonique |
O.OP(=O)(O)O.[Fe] |
Numéros CAS associés |
10028-23-6 68007-05-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


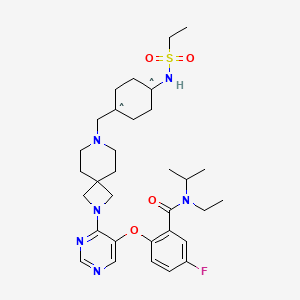
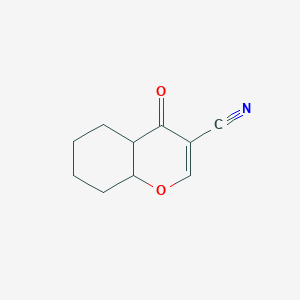
![(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12351767.png)
![6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12351774.png)
![8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12351775.png)
![(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B12351792.png)
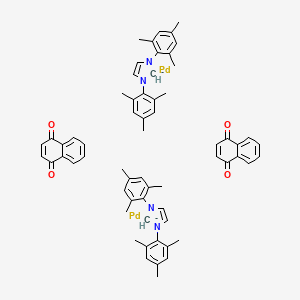
![8-chloro-5-methyl-3,4,6,7,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B12351806.png)

